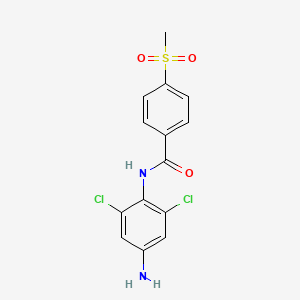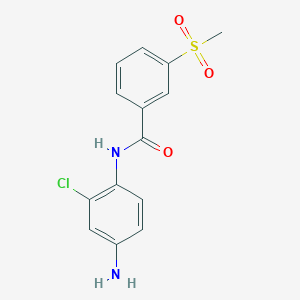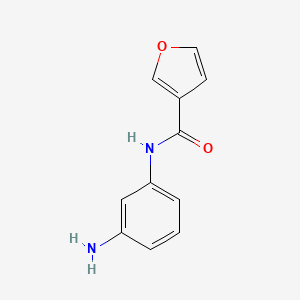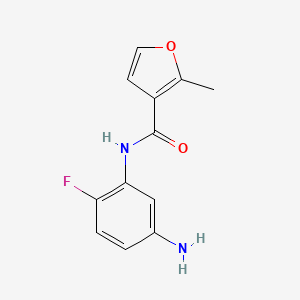![molecular formula C11H16N2O2 B3306148 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide CAS No. 926223-92-9](/img/structure/B3306148.png)
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide
Overview
Description
“2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2/c1-13(2)11(14)8-15-10-5-3-4-9(6-10)7-12/h3-6H,7-8,12H2,1-2H3 . This indicates that the compound has a phenyl ring (C6H5-) attached to an aminomethyl group (-CH2NH2) at the 3rd position. This is further attached to a phenoxy group (-O-) which is connected to an N,N-dimethylacetamide group (-N(C=O)N(CH3)2).Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 208.26 .Scientific Research Applications
Hemoglobin Oxygen Affinity Modulation : A study by Randad et al. (1991) explored compounds structurally related to 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide for their ability to decrease the oxygen affinity of human hemoglobin A. This research is significant for potential clinical applications in areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Synthesis of Poly(amide-imide)s : Yang and Lin (1995) investigated the synthesis of novel bis(phenoxy)phthalide-containing poly(amide-imide)s, which included compounds related to 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide. These polymers demonstrated properties such as solubility in polar solvents and the ability to form transparent, flexible films, suggesting applications in materials science (Yang & Lin, 1995).
Polypeptide Synthesis : A study by Yamada et al. (2014) described the use of derivatives of 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide for the efficient synthesis of polypeptides. This method, involving the polycondensation of these derivatives, could have implications for the production of various polypeptide-based materials (Yamada et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities : Research by Rani et al. (2014) on 2-(substituted phenoxy) acetamide derivatives, structurally similar to 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide, revealed potential anticancer, anti-inflammatory, and analgesic properties. This research highlights the possibility of developing new therapeutic agents based on this chemical structure (Rani et al., 2014).
Hydrolysis of β-Lactam Antibiotics : A study by Kaminskaia et al. (2000) investigated the catalytic hydrolysis of penicillin G and nitrocefin by zinc(II) complexes that include components structurally related to 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide. These complexes served as synthetic analogues of metallo-β-lactamases, enzymes responsible for antibiotic resistance (Kaminskaia et al., 2000).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)8-15-10-5-3-4-9(6-10)7-12/h3-6H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPPCJWNXCARPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Cyclopropylamino)methyl]phenol](/img/structure/B3306067.png)


![4-[4-(Aminomethyl)benzoyl]piperazin-2-one](/img/structure/B3306098.png)


![6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306107.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline](/img/structure/B3306115.png)
![N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3306116.png)
![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)

![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)

